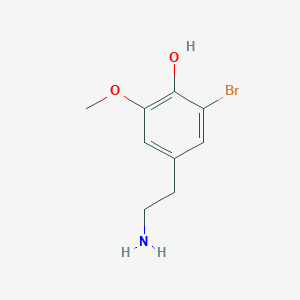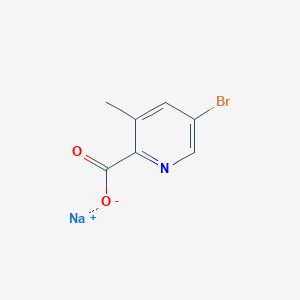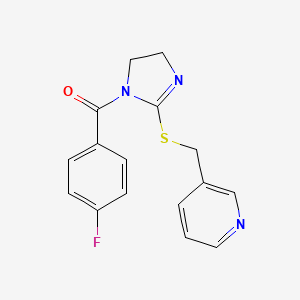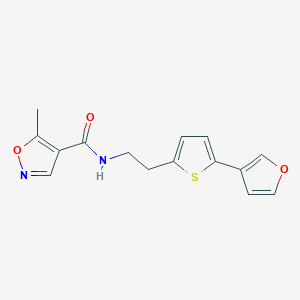![molecular formula C15H22N2O2 B3019218 tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate CAS No. 1536115-05-5](/img/structure/B3019218.png)
tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate is a derivative of tetrahydroquinoline, which is a structural motif found in various biologically active compounds and pharmaceuticals. The tert-butyl group is a common protecting group used in organic synthesis, particularly for amines and alcohols, due to its steric bulk and ease of removal under acidic conditions.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives has been reported in the literature. For instance, an improved synthesis of a tert-butoxycarbonyl-protected tetrahydroisoquinoline derivative was achieved using a modified Pictet-Spengler reaction, yielding the product with high enantiomeric excess and overall yield . Additionally, tert-butyl nitrite has been utilized as a N1 synthon in a multicomponent reaction to create imidazoquinolines and isoquinolines, demonstrating the versatility of tert-butyl groups in facilitating C-N bond formation .
Molecular Structure Analysis
The molecular structure of this compound is not directly discussed in the provided papers. However, the structure of similar compounds, such as 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), has been studied, revealing that planarization can facilitate intramolecular charge transfer (ICT) and dual fluorescence . This suggests that the tert-butyl group does not hinder the planarity or electronic properties of the tetrahydroquinoline core.
Chemical Reactions Analysis
The tert-butyl group is known to participate in various chemical reactions, particularly as a protecting group. In the context of N-hydroxycarbamates, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared and used as N-(Boc)-protected nitrones, which are valuable intermediates in organic synthesis . The tert-butyl group can also influence the charge transfer dynamics in compounds like NTC6, where it contributes to the homogeneous and coherent ICT dynamics .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, the tert-butyl group is generally known to increase the steric bulk and hydrophobicity of molecules. In the case of NTC6, the tert-butyl group's presence is associated with a large dipole moment in the ICT state, indicating significant electronic effects . Furthermore, the tert-butyl group's influence on the ICT dynamics of NTC6 suggests that it can affect the photophysical properties of related compounds .
Safety and Hazards
For tert-butyl N-[(1,2,3,4-tetrahydroquinolin-7-yl)methyl]carbamate, the safety information includes a warning signal word . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroquinolin-8-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-4-6-11-8-5-9-16-13(11)12/h4,6-7,16H,5,8-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQMGMZKEAPAAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC2=C1NCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{3-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl}carbamate](/img/structure/B3019135.png)
![Methyl 4-((9-(4-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B3019139.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B3019140.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3019144.png)
![methyl 6-chloro-2-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B3019145.png)



![ethyl 4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B3019150.png)

![3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3019152.png)

